

"Antifungal agent 21" chemical structure elucidation

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Compound of Interest

Compound Name: *Antifungal agent 21*

Cat. No.: *B15600926*

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For researchers, scientists, and drug development professionals, the discovery and characterization of novel antifungal agents are paramount in the ongoing battle against resistant and emerging fungal pathogens. The elucidation of a new compound's chemical structure is a critical early step in this process, providing the foundation for understanding its mechanism of action, structure-activity relationships, and potential for therapeutic development. This technical guide outlines the comprehensive process for the chemical structure elucidation of a hypothetical novel compound, designated "**Antifungal Agent 21**."

Part 1: Isolation and Preliminary Characterization

The journey of structure elucidation begins with the isolation of "**Antifungal Agent 21**" from its source, which could be a natural product extract (e.g., from a plant or microorganism) or a synthetic reaction mixture. The goal is to obtain a pure sample for analysis.

Experimental Protocol: Isolation and Purification

- Extraction: The source material is subjected to solvent extraction to isolate a crude mixture of compounds. For instance, a plant material might be extracted with solvents of increasing polarity, such as hexane, ethyl acetate, and methanol.
- Fractionation: The crude extract is then fractionated using techniques like column chromatography (e.g., silica gel chromatography) to separate compounds based on their polarity.

- Purification: Fractions showing antifungal activity in preliminary screens are further purified using high-performance liquid chromatography (HPLC) to yield the pure "**Antifungal Agent 21**." The purity is typically assessed by analytical HPLC, aiming for >95% purity.



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Figure 1: General workflow for the isolation of a novel compound.

Part 2: Spectroscopic Data Acquisition for Structure Elucidation

Once a pure sample of "**Antifungal Agent 21**" is obtained, a suite of spectroscopic techniques is employed to determine its chemical structure.

Experimental Protocols: Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - A 5-10 mg sample of "**Antifungal Agent 21**" is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
 - ^1H NMR, ^{13}C NMR, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher). These experiments help identify the carbon skeleton and the connectivity of protons and carbons.[1][2]
- Mass Spectrometry (MS):
 - A dilute solution of "**Antifungal Agent 21**" is analyzed by high-resolution mass spectrometry (HRMS), often using techniques like electrospray ionization (ESI), to determine the precise molecular weight and elemental formula.[1][2]

Data Presentation: Hypothetical Spectroscopic Data for Antifungal Agent 21

Technique	Data Obtained	Interpretation
HRMS (ESI)	$m/z = 354.1368 [M+H]^+$	Suggests a molecular formula of $C_{18}H_{20}N_3O_4Cl$
1H NMR	Chemical shifts (δ), integration, multiplicity	Reveals the number and types of protons and their neighboring protons.
^{13}C NMR	Chemical shifts (δ)	Indicates the number and types of carbon atoms (e.g., $C=O$, $C=C$, $C-N$).
COSY	Correlation between coupled protons	Shows which protons are adjacent to each other in the molecule.
HSQC	Correlation between protons and directly attached carbons	Maps each proton to its corresponding carbon atom.
HMBC	Correlation between protons and carbons over 2-3 bonds	Establishes longer-range connectivity, linking molecular fragments.

Part 3: Antifungal Activity Assessment

To quantify the antifungal potency of "Antifungal Agent 21," its Minimum Inhibitory Concentration (MIC) is determined against a panel of clinically relevant fungal pathogens. The MIC is the lowest concentration of an agent that inhibits the visible growth of a microorganism. [3]

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is based on the standards from the Clinical and Laboratory Standards Institute (CLSI). [3]

- Preparation of **Antifungal Agent 21**: A stock solution of "Antifungal Agent 21" is prepared in a suitable solvent like dimethyl sulfoxide (DMSO). Serial twofold dilutions are then made in RPMI 1640 medium in a 96-well microtiter plate.[3]
- Inoculum Preparation: Fungal isolates are grown on agar plates. Colonies are then suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately $1-5 \times 10^6$ colony-forming units (CFU)/mL.[3]
- Inoculation and Incubation: Each well of the microtiter plate is inoculated with the fungal suspension. The plates are then incubated at 35°C for 24-48 hours.[3]
- MIC Determination: The MIC is read as the lowest concentration of "Antifungal Agent 21" that causes a significant inhibition of growth (typically $\geq 50\%$) compared to a drug-free control well.[3]

Data Presentation: MIC of Antifungal Agent 21

Fungal Isolate	Antifungal Agent	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)	MIC Range (µg/mL)
Candida albicans SC5314	Antifungal agent 21	0.25	0.5	0.125 - 1
Candida glabrata BG2	Antifungal agent 21	1	2	0.5 - 4
Aspergillus fumigatus Af293	Antifungal agent 21	0.5	1	0.25 - 2
Cryptococcus neoformans H99	Antifungal agent 21	0.125	0.25	0.06 - 0.5

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

Part 4: Structure Elucidation Workflow

The data from all spectroscopic analyses are pieced together like a puzzle to propose the final chemical structure.

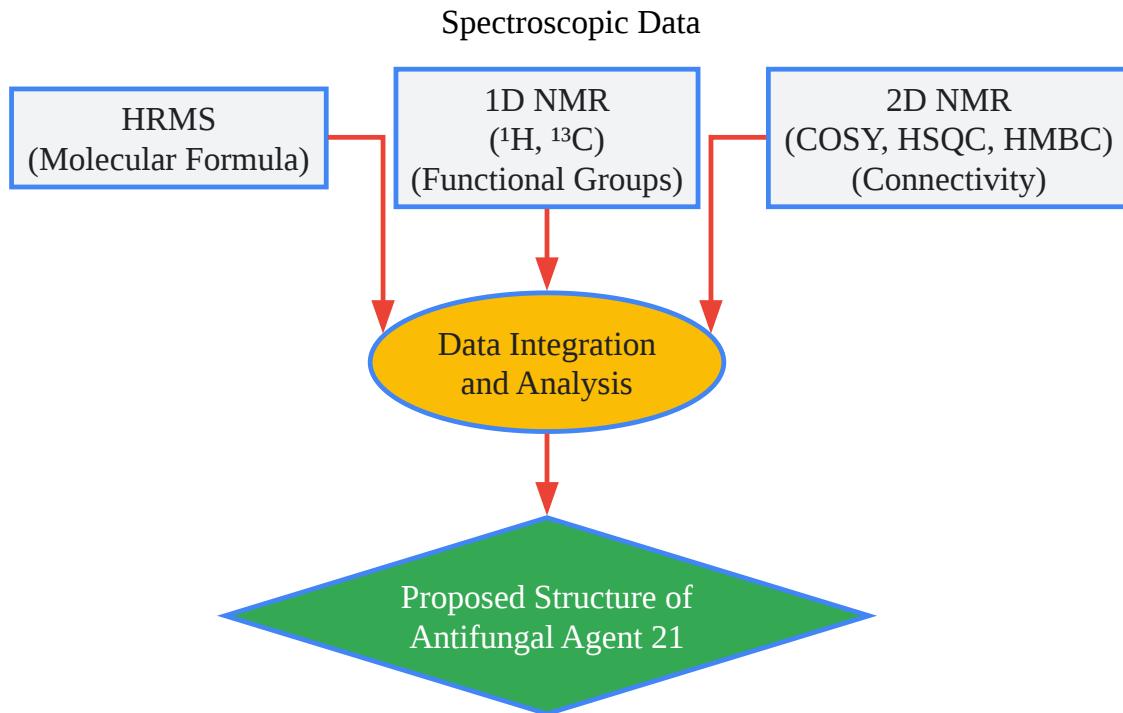
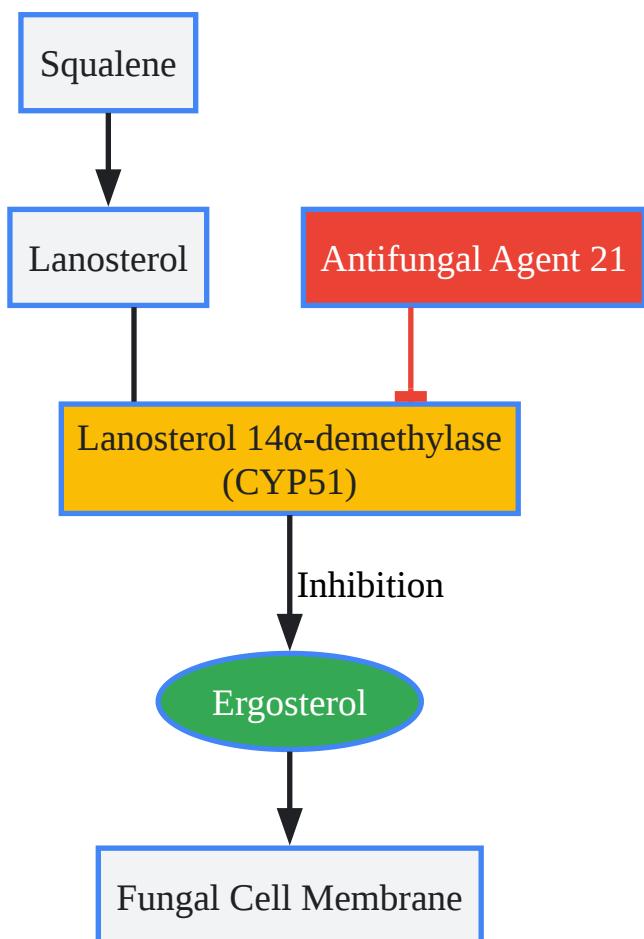
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Figure 2: Logical workflow for integrating spectroscopic data.

Part 5: Hypothetical Mechanism of Action Pathway

Understanding the mechanism of action is a crucial next step after structure elucidation. Many antifungal agents, particularly azoles, target the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity.^{[4][5]}



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Figure 3: Inhibition of the ergosterol biosynthesis pathway.

This diagram illustrates a common antifungal mechanism where an agent like "**Antifungal Agent 21**" inhibits the enzyme lanosterol 14 α -demethylase (CYP51), preventing the synthesis of ergosterol and disrupting the fungal cell membrane.^{[1][6]}

Conclusion

The chemical structure elucidation of a novel compound, "**Antifungal Agent 21**," is a systematic process that integrates isolation, purification, spectroscopic analysis, and bioactivity assessment. Through the detailed protocols and data presentation outlined in this guide, researchers can confidently characterize new chemical entities, paving the way for the development of the next generation of antifungal therapies.

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